![molecular formula C13H17NO2 B2943093 4-[(Cyclopentylamino)methyl]benzoic acid CAS No. 932279-00-0](/img/structure/B2943093.png)

4-[(Cyclopentylamino)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

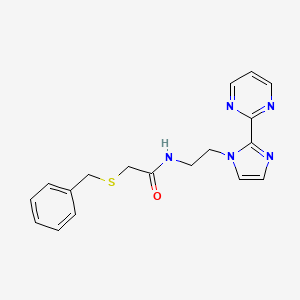

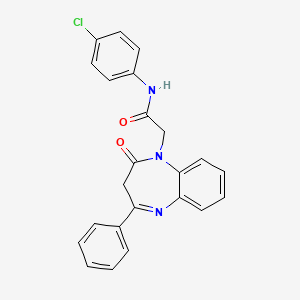

4-[(Cyclopentylamino)methyl]benzoic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is also known by its CAS number 932279-00-0 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid moiety and a cyclopentylamino group attached to the benzene ring via a methylene bridge . The molecule contains a carboxylic acid group (COOH) which is a characteristic feature of benzoic acid derivatives .Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 382.1±25.0 °C and its predicted density is 1.16±0.1 g/cm3 . The pKa value, which indicates the acidity of the compound, is predicted to be 4.02±0.10 .Aplicaciones Científicas De Investigación

1. Probe Development for Sensing and Analysis

One study focuses on developing novel probes using twisted intramolecular charge transfer fluorescence, examining compounds with similar structures for their potential in sensing applications. These probes show promise for quantifying alcohol concentrations in synthetic water samples, indicating the broader utility of similar compounds in analytical chemistry and environmental monitoring (L. Jianzhong et al., 1997).

2. Inclusion Complex Formation for Enhanced Stability

Research into the stability and stoichiometry of inclusion complexes with cyclodextrins highlights the potential of benzoic acid derivatives in forming stable complexes, which could be beneficial in drug delivery systems to improve the solubility and stability of pharmaceutical compounds (K. Tawarah & Sa’ib J. Khouri, 2000).

3. Anticancer Drug Design

A study on 4-Acetylamino-benzoic acid methyl ester, a compound with a similar structure, involved quantum computational, spectroscopic, and molecular docking investigations to assess its anticancer activity. This research underscores the importance of structural analysis in the development of potential anticancer drugs (M. Rahuman et al., 2020).

4. Photoinduced Delivery of Nitric Oxide

Another study employed a related azo dye compound in the synthesis of a cyclometalated Ru(III) complex for the photoinduced delivery of nitric oxide, demonstrating potential applications in photodynamic therapy and the development of antiproliferative agents (Rajan Kumar et al., 2017).

5. Thermal Stability and Mesomorphic Behavior

Research into Schiff base/ester liquid crystals incorporating a similar molecular structure highlights the impact of molecular design on thermal stability and mesomorphic behavior. This has implications for the development of materials with specific thermal and optical properties (M. Hagar et al., 2019).

Mecanismo De Acción

Biochemical Pathways

It is known that benzoic acids, which are the building blocks of most phenolic compounds in foods, are synthesized from l-phenylalanine through a series of reactions involving phenylalanine ammonia-lyase (pal), hydroxylation, o-methylation, and a chain-shortening reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(Cyclopentylamino)methyl]benzoic acid . For instance, the Suzuki–Miyaura cross-coupling reaction, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction, is known to be influenced by the reaction conditions and the nature of the organoboron reagents .

Propiedades

IUPAC Name |

4-[(cyclopentylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHYJAQKBOHONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Chlorophenyl)-cyanomethyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide](/img/structure/B2943010.png)

![3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943015.png)

![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2943019.png)

![ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate](/img/structure/B2943020.png)

![2-(butan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2943025.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2943026.png)

![Ethyl 4-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2943029.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)